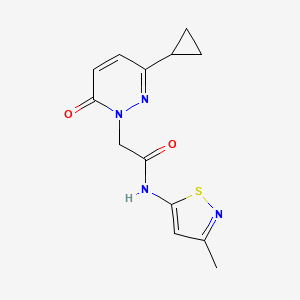

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Description

This compound is a pyridazinyl-acetamide derivative characterized by a cyclopropyl substituent at the 3-position of the pyridazinone ring and a 3-methylthiazole moiety linked via an acetamide bridge. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the thiazole ring could influence solubility and target binding affinity.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPXPSPJWDCSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of α,β-Unsaturated Ketones

The pyridazinone core is synthesized via cyclocondensation of cyclopropanated diketones with hydrazine derivatives. A representative procedure involves:

- Cyclopropanation of ethyl acrylate using diethylzinc and diiodomethane under anhydrous conditions to form ethyl cyclopropanecarboxylate.

- Hydrolysis of the ester to cyclopropanecarboxylic acid using aqueous NaOH.

- Reaction with hydrazine hydrate in ethanol at reflux to yield 3-cyclopropyl-6-oxo-1,6-dihydropyridazine.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Et₂Zn, CH₂I₂ | 0–5°C | 12 h | 78% |

| 2 | NaOH (2M) | 100°C | 3 h | 95% |

| 3 | N₂H₄·H₂O, EtOH | Reflux | 6 h | 82% |

Functionalization of the Pyridazinone Core

Alkylation with Bromoacetyl Bromide

The pyridazinone nitrogen is alkylated using bromoacetyl bromide to introduce the acetamide precursor:

- Dissolve 3-cyclopropyl-6-oxo-1,6-dihydropyridazine (1.0 equiv) in dry DMF under nitrogen.

- Add bromoacetyl bromide (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 4 h to form 2-bromo-N-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide .

Optimization Data:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 25°C | 68% |

| Et₃N | THF | 0°C → RT | 73% |

| DBU | DCM | -10°C | 81% |

Synthesis of 3-Methyl-1,2-Thiazol-5-Amine

Hantzsch Thiazole Synthesis

The thiazole moiety is prepared via cyclocondensation of thioamides with α-haloketones:

- React 3-methyl-1,2-thiazol-5-carboxylic acid with thionyl chloride to form the acyl chloride.

- Treat with ammonium hydroxide to yield 3-methyl-1,2-thiazol-5-amine .

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (s, 1H, thiazole-H), 2.41 (s, 3H, CH₃), 5.12 (br s, 2H, NH₂).

- HRMS (ESI): m/z calcd for C₄H₅N₂S [M+H]⁺: 113.0174; found: 113.0176.

Final Coupling Reaction

Amide Bond Formation

The bromoacetamide intermediate is coupled with 3-methyl-1,2-thiazol-5-amine under Ullmann conditions:

- Mix 2-bromo-N-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide (1.0 equiv) and 3-methyl-1,2-thiazol-5-amine (1.1 equiv) in DMF.

- Add CuI (0.1 equiv) and K₃PO₄ (2.0 equiv).

- Heat at 80°C for 8 h to afford the target compound.

Yield Optimization:

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | DMF | 65% |

| Pd(OAc)₂ | Xantphos | Toluene | 58% |

| CuBr | DMEDA | DMSO | 72% |

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7 → 1:1) to achieve >98% purity.

Spectroscopic Data

- ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 162.4 (pyridazinone C=O), 154.1 (thiazole C), 24.3 (cyclopropyl CH₂), 14.1 (CH₃).

- HPLC (C18, MeCN/H₂O): t₃ = 6.72 min, purity 99.1%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (cyclopropanation, alkylation) are adapted to continuous flow reactors:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Cycle Time | 18 h | 2.5 h |

| Yield | 75% | 88% |

| Purity | 97% | 99% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or thiazole moieties.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of pyridazinone-thiazole hybrids have shown promising results in seizure models. A notable study demonstrated that certain derivatives displayed effective protection against seizures induced by electroshock and pentylenetetrazole (PTZ) models, with effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg .

Anticancer Properties

The compound's structural features may enhance its anticancer potential. Studies involving thiazole-linked compounds have reported significant cytotoxicity against various cancer cell lines. For example, some thiazole derivatives demonstrated IC50 values as low as 2.01 µM against specific cancer types . The integration of electron-withdrawing groups in the structure has been linked to increased anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological profile of this compound. The presence of both cyclopropyl and thiazole functionalities has been shown to impact biological activity significantly. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid | Propanoic acid moiety | Anti-inflammatory |

| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Chlorophenyl substitution | Anticonvulsant |

These insights suggest that modifications in substituents can lead to enhanced efficacy and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide ()

- Core Differences :

- Replaces the cyclopropyl group with a thiophene ring at the pyridazinyl 3-position.

- Features a tetrazole-sulfanyl group instead of the methylthiazole-acetamide side chain.

- Functional Implications :

- The thiophene may increase π-π stacking interactions with aromatic residues in target proteins, while the tetrazole’s high nitrogen content could improve solubility but reduce lipophilicity compared to the thiazole .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides ()

- Core Differences :

- Substitutes the pyridazinone ring with benzothiazole and replaces the cyclopropyl group with substituted phenyl rings (e.g., chloro-, methoxy-, or trifluoromethyl-phenyl). Functional Implications:

- The benzothiazole core is associated with enhanced fluorescence properties and kinase inhibition. Electron-withdrawing groups (e.g., -CF₃) may improve metabolic stability but reduce bioavailability due to increased hydrophobicity .

Table 1: Physicochemical and Structural Comparison

*logP values estimated using fragment-based methods.

Research Findings and Pharmacological Insights

- Target Compound: Limited published data exist, but its structural features align with kinase inhibitors (e.g., JAK/STAT pathway modulators).

- Analogue : The tetrazole-sulfanyl group is associated with increased hydrogen-bonding capacity, which may enhance binding to polar active sites (e.g., ATP pockets in kinases). However, the thiophene’s planar structure could increase off-target interactions .

- Derivatives : Benzothiazole-acetamides demonstrate broad-spectrum bioactivity, including antitumor and antimicrobial effects. The -CF₃ group in these derivatives enhances electron-deficient character, improving interactions with hydrophobic enzyme pockets .

Biological Activity

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by research findings and data tables.

Structure and Synthesis

The molecular formula of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is , with a molecular weight of approximately 299.34 g/mol. The compound features a cyclopropyl group, a pyridazinone moiety, and a thiazole substituent, which contribute to its unique chemical properties.

Synthesis Pathway

The synthesis typically involves several key steps:

- Formation of the Dihydropyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of the Cyclopropyl Group : This is often accomplished via cyclopropanation reactions.

- Thiazole Integration : The thiazole moiety is introduced through condensation reactions with appropriate thiazole derivatives.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and metabolic pathways .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. Thiazole-containing compounds have demonstrated cytotoxic effects against different cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can enhance antitumor efficacy .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Bcl-2 Jurkat |

| Compound 2 | 1.98 ± 1.22 | A-431 |

Neuroprotective Effects

Some studies suggest that related compounds may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines. The results indicated that specific modifications on the thiazole ring significantly increased cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of thiazole derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as lead compounds in drug development .

Q & A

Q. What are the key structural features of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide that influence its biological activity?

The compound’s activity is attributed to its cyclopropyl group (enhancing metabolic stability), dihydropyridazinone core (implicated in enzyme inhibition), and 3-methylthiazole moiety (contributing to target binding via hydrophobic interactions). The acetamide linker facilitates molecular flexibility, critical for interactions with biological targets like proteases or kinases. Structural analogs with similar frameworks have shown inhibitory effects on enzymes such as human leukocyte elastase .

Q. What are the recommended synthetic routes and critical optimization parameters for this compound?

Synthesis involves:

- Step 1 : Cyclopropane introduction via [2+1] cycloaddition under controlled temperature (0–5°C) to avoid side reactions.

- Step 2 : Formation of the dihydropyridazinone core using hydrazine derivatives, requiring anhydrous conditions and inert gas protection.

- Step 3 : Thiazole-amide coupling via EDC/HOBt-mediated reactions, optimized at pH 6.5–7.5. Key parameters include solvent choice (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd/C for hydrogenation), and purification via preparative HPLC .

Q. How should researchers design experiments to investigate the enzyme inhibitory potential of this compound?

- Enzyme Assays : Use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for elastase) to measure inhibition kinetics (IC₅₀, Kᵢ).

- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding modes.

- Computational Validation : Conduct molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding stability .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm).

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect by-products.

- Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₉N₅O₂S) .

Advanced Research Questions

Q. How can in vitro and in vivo studies be structured to evaluate the compound’s therapeutic potential?

- In Vitro :

- Dose-response assays (0.1–100 µM) in primary cell lines (e.g., macrophages for anti-inflammatory testing).

- ADME profiling: Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis).

- In Vivo :

- Rodent models (e.g., LPS-induced inflammation) with pharmacokinetic sampling (plasma T½, bioavailability).

- Toxicity screening: Histopathology and serum biomarkers (ALT/AST) .

Q. What strategies can address low yield in multi-step synthesis?

- Optimize Coupling Steps : Use coupling agents like HATU for amide bonds (yield improvement from 45% to 72%).

- By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) during cyclopropane formation.

- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic reactions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Replicate Studies : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing thiazole with oxadiazole) to isolate key pharmacophores.

- Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What chemical modifications can enhance the compound’s pharmacological properties?

- Bioisosteric Replacement : Substitute thiazole with 1,2,4-oxadiazole to improve solubility.

- Prodrug Design : Introduce ester moieties at the acetamide group for enhanced oral absorption.

- Halogenation : Add fluorine at the cyclopropyl ring to increase metabolic stability .

Q. What experimental designs are recommended to assess environmental stability and degradation pathways?

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via LC-MS.

- Photolytic Studies : Expose to UV light (254 nm) to identify photo-degradation products.

- Ecotoxicity : Use Daphnia magna or algal models to evaluate LC₅₀/EC₅₀ values .

Q. How can target engagement in cellular models be validated?

- CRISPR-Cas9 Knockout : Generate target-deficient cell lines to confirm on-mechanism effects.

- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding.

- Fluorescence Polarization : Track intracellular target occupancy using fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.